molecular formula C24H22N4O4 B10903941 2-Amino-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B10903941
M. Wt: 430.5 g/mol
InChI Key: AYSCSGNANHKLTI-UHFFFAOYSA-N
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Description

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can be used to reduce nitro groups to amines, changing the compound’s reactivity.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE: This compound shares some structural similarities but differs in its functional groups and reactivity.

    2-AMINO-4-ETHYLAMINO-6-METHOXY-1,3,5-TRIAZINE: Another related compound with distinct properties and applications.

Uniqueness

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-amino-4-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22N4O4/c1-31-22-12-16(23-18-4-2-3-5-20(18)27-24(26)19(23)13-25)8-11-21(22)32-14-15-6-9-17(10-7-15)28(29)30/h6-12H,2-5,14H2,1H3,(H2,26,27)

InChI Key

AYSCSGNANHKLTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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